molecular formula C15H20N2O5S2 B2495225 1-(4-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1226439-19-5

1-(4-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2495225
CAS No.: 1226439-19-5
M. Wt: 372.45
InChI Key: FUZIHGBSKWXZRD-UHFFFAOYSA-N
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Description

1-(4-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone is a synthetic small molecule featuring a piperazine core substituted with a cyclopropylsulfonyl group and a phenylsulfonyl moiety linked to an acetylated aromatic ring. The cyclopropyl group introduces steric strain and non-aromatic hydrophobicity, which may enhance metabolic stability compared to bulkier or more labile substituents .

Properties

IUPAC Name

1-[4-(4-cyclopropylsulfonylpiperazin-1-yl)sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S2/c1-12(18)13-2-4-14(5-3-13)23(19,20)16-8-10-17(11-9-16)24(21,22)15-6-7-15/h2-5,15H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZIHGBSKWXZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

1-(4-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary primarily in the substituents on the piperazine sulfonyl group and the phenyl ring. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity:

Structural Variations

Compound Name Piperazine Sulfonyl Substituent Phenyl Ring Substituent Key Features
1-(4-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone (Target) Cyclopropylsulfonyl None (acetyl group) Dual sulfonyl groups; strained cyclopropane enhances stability
1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n) 4-Methoxyphenylsulfonyl Nitrophenyl-tetrazole-thio Electron-donating methoxy group; antiproliferative activity reported
1-(4-(phenylsulfonyl)piperazin-1-yl)-2-((1-(4-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)ethanone (7p) Phenylsulfonyl Trifluoromethylphenyl-tetrazole Lipophilic CF3 group; moderate bioactivity
1-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)ethanone () 4-Methylpiperazinylsulfonyl None (acetyl group) Methyl group reduces steric hindrance; simpler sulfonyl linkage
(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) 4-Trifluoromethylphenyl Chlorophenyl-pyridine CYP51 inhibition; trifluoromethyl enhances enzyme binding

Physicochemical Properties

  • Melting Points : Analogs with aromatic sulfonyl groups (e.g., 7n: 161–163°C; 7o: 154–156°C) exhibit lower melting points than the target compound, where the rigid cyclopropyl group may promote crystallinity.
  • Lipophilicity : The cyclopropylsulfonyl group balances hydrophobicity and metabolic stability, contrasting with the polar trifluoromethyl (7p, 7o) or nitro groups (7n) .

Pharmacokinetic Considerations

  • Solubility: Dual sulfonyl groups may reduce solubility in non-polar media compared to mono-sulfonyl analogs like 7p .

Research Findings and Implications

  • Structure-Activity Relationship (SAR): Antiproliferative activity in analogs correlates with electron-withdrawing substituents (e.g., CF3, NO2) , suggesting the target compound’s cyclopropyl group may require optimization for similar efficacy.
  • Enzyme Interactions : The cyclopropylsulfonyl moiety’s steric effects could disrupt CYP binding compared to planar aromatic groups in UDO .
  • Synthetic Feasibility : and confirm that piperazine sulfonylation is achievable with diverse sulfonyl chlorides, supporting scalable synthesis of the target compound .

Biological Activity

1-(4-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone, a sulfonamide derivative, has garnered attention due to its potential therapeutic applications. This compound is characterized by its unique structural features, which may influence its biological activity across various pharmacological domains.

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. A study demonstrated that similar compounds displayed effective inhibition against a range of bacterial strains, suggesting that this compound may possess comparable activity. The mechanism often involves the inhibition of folate synthesis, crucial for bacterial growth and replication .

Anthelmintic Activity

The compound's structural analogs have been evaluated for anthelmintic effects. In vitro studies revealed that certain piperazine derivatives showed potent activity against parasitic worms, indicating that this compound might also exhibit similar properties .

Anti-inflammatory Effects

Sulfonamide compounds are known for their anti-inflammatory effects. Research has shown that they can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The cyclopropyl and sulfonyl groups may enhance this activity through specific interactions with inflammatory pathways .

Study on Antibacterial Efficacy

A comparative study assessed the antibacterial efficacy of various sulfonamide derivatives, including those structurally related to this compound. Results indicated that compounds with similar piperazine and sulfonamide linkages demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 16 to 64 µg/mL against Staphylococcus aureus and Escherichia coli .

Evaluation of Anti-inflammatory Properties

In a controlled trial assessing the anti-inflammatory effects of sulfonamide derivatives, compounds similar to this compound were administered to induced inflammation models. The results showed a significant reduction in edema and inflammatory markers, supporting the potential therapeutic use of this compound in inflammatory conditions .

Research Findings Summary Table

Activity TypeObserved EffectsReference
AntibacterialMIC: 16 - 64 µg/mL against S. aureus
AnthelminticSignificant activity against parasites
Anti-inflammatoryReduced edema and inflammatory markers

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